1-benzyl-6-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Overview
Description
1-benzyl-6-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a methylphenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Hydroxylation: The hydroxy group is added through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, alkyl halides, aryl halides, suitable bases or catalysts.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
1-benzyl-6-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-6-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the methylphenyl group.
1-benzyl-6-hydroxy-N-phenyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the methyl group on the phenyl ring.
1-benzyl-6-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Methyl group is positioned differently on the phenyl ring.
Uniqueness
1-benzyl-6-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
3-benzyl-N-(3-methylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-6-5-9-15(10-13)20-18(24)16-11-17(23)22(19(25)21-16)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIDXNCGBIMCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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